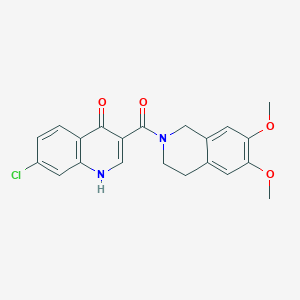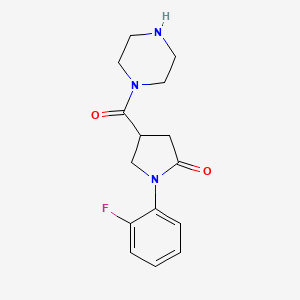![molecular formula C20H20ClN3O3 B10986626 N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986626.png)
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetyl chloride, which is then reacted with ethylenediamine to form the intermediate compound. This intermediate is further reacted with 1-methyl-1H-indole-2-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with various enzymes and proteins, inhibiting their activity. This inhibition can lead to the modulation of specific biochemical pathways, which is particularly useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide
- N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-2-pyrazinecarboxamide
Uniqueness
N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific indole structure, which imparts distinct biological activities. Compared to similar compounds, it has shown higher potency in enzyme inhibition and better pharmacokinetic properties .
Properties
Molecular Formula |
C20H20ClN3O3 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-24-17-5-3-2-4-14(17)12-18(24)20(26)23-11-10-22-19(25)13-27-16-8-6-15(21)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,22,25)(H,23,26) |
InChI Key |
BFLUDSUVVKDZAN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(2-hydroxyethyl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B10986563.png)
![N-[4-(acetylamino)phenyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10986585.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10986591.png)


![(7-Chloro-4-hydroxyquinolin-3-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone](/img/structure/B10986609.png)
![N-(3-oxo-3-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]amino}propyl)pyrazine-2-carboxamide](/img/structure/B10986611.png)

![4,7-dimethoxy-1-methyl-N-[2-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B10986622.png)
![N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B10986631.png)
![N-(3-chloro-4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10986643.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B10986646.png)
![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine](/img/structure/B10986647.png)
![N-(2,4-dimethoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10986651.png)
